molecular formula C25H25ClN4O3S B2727332 N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1112035-80-9

N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2727332
CAS RN: 1112035-80-9
M. Wt: 497.01
InChI Key: RTYLEEYFQNPWDM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O3S and its molecular weight is 497.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds, including derivatives related to N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, often involves multiple steps that include reactions such as cyclization, condensation, and functional group transformations. These processes are essential for creating compounds with potential therapeutic properties, including anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The chemical synthesis can yield various heterocyclic compounds which are foundational in medicinal chemistry for the development of new drugs.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds like this compound is crucial in drug development. Studies on similar thiouracil derivatives have shown that physicochemical properties like molecular weight, lipophilicity, and topological polar surface area generally favor elimination via nonmetabolic routes, indicating a potentially favorable pharmacokinetic profile for similar compounds (Dong et al., 2016).

Antitumor Activity

The antitumor activity of pyrimidine and thienopyrimidine derivatives is a significant area of research. Compounds synthesized from related structures have shown potent anticancer activity on various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017). These findings support the exploration of this compound derivatives for antitumor applications.

Other Applications

Research on similar compounds has also identified potential applications beyond antitumor activity, including antimicrobial properties. The synthesis and evaluation of novel thienopyrimidine linked rhodanine derivatives, for example, have shown significant antimicrobial potency against various bacteria and fungi, suggesting a broader spectrum of biological activities for these compounds (Kerru et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-16-9-10-18(26)13-20(16)27-21(31)15-34-25-28-22-19(17-7-5-4-6-8-17)14-29(2)23(22)24(32)30(25)11-12-33-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYLEEYFQNPWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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